4-(1,3-benzodioxol-5-ylcarbonyl)-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

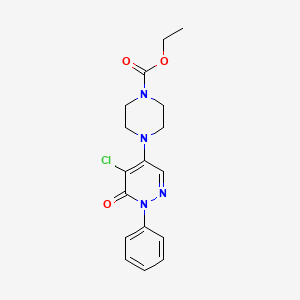

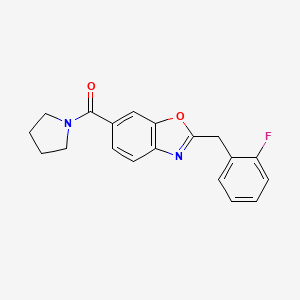

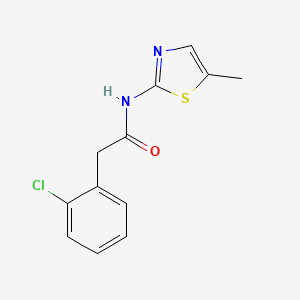

The compound “4-(1,3-benzodioxol-5-ylcarbonyl)-2-piperazinone” is a complex organic molecule. It contains a benzodioxol group, which is a type of aromatic ether, and a piperazinone group, which is a type of cyclic amide . This compound is likely to be a synthetic organic compound, as benzodioxol and piperazinone groups are often found in synthetic organic chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodioxol group and the piperazinone group in separate steps, followed by a coupling reaction to join these two groups together . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of “4-(1,3-benzodioxol-5-ylcarbonyl)-2-piperazinone” would be characterized by the presence of a benzodioxol ring and a piperazinone ring . The benzodioxol ring is a type of aromatic ether, and the piperazinone ring is a type of cyclic amide . These structural features could be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and XWissenschaftliche Forschungsanwendungen

Anticancer Activity

AKOS008931209 has been investigated for its potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on the activity of indoles against various cancer cell lines. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .

Antioxidant Properties

The synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine from AKOS008931209 has been explored. This compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases .

Structural Motifs in Drug Design

AKOS008931209 contains an indole nucleus, a privileged structural motif found in various biologically active molecules. Understanding its structure–activity relationships can aid in designing more potent anti-tumor agents. Previous studies have highlighted the importance of specific substituents at different positions in the indole ring, providing valuable insights for drug development .

Microtubule-Targeting Agents

Indole-based compounds, including AKOS008931209, have been explored as potential microtubule-targeting agents. These agents disrupt microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. Investigating the mechanisms of action and optimizing the structure of indole derivatives may yield novel anticancer therapies .

Antituberculosis Derivatives

The title compound, (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one , is a derivative of the antituberculosis drug isoniazid. Its crystal structure reveals repeating hydrogen-bonded chains, providing insights into its potential biological activity .

Drug Development and Optimization

AKOS008931209 serves as a template for further optimization. Researchers can modify its structure to create more active analogs and deepen our understanding of indole-based anticancer molecules. By exploring diverse heteroaryl groups and bridging units, scientists aim to develop effective therapies .

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxole-5-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-11-6-14(4-3-13-11)12(16)8-1-2-9-10(5-8)18-7-17-9/h1-2,5H,3-4,6-7H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJNHGPKNMPZSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4971278.png)

![2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4971281.png)

![11-(4-chloro-3-nitrophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4971282.png)

![3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4971313.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4971331.png)

![1-(4-chlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B4971365.png)